molecular formula C16H27BO2 B3040203 4-Decylbenzeneboronic acid CAS No. 170981-25-6

4-Decylbenzeneboronic acid

Cat. No.: B3040203
CAS No.: 170981-25-6
M. Wt: 262.2 g/mol
InChI Key: YPFXNMCQHXLWNT-UHFFFAOYSA-N
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Description

4-Decylbenzeneboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a benzene ring, which is further substituted with a decyl chain. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Decylbenzeneboronic acid typically involves the reaction of 4-Decylbromobenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 4-Decylbromobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-Decylbenzeneboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Solvents: (e.g., tetrahydrofuran, toluene)

    Oxidizing agents: (e.g., hydrogen peroxide)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Phenols: (from oxidation)

    Boronic esters: (from esterification)

Mechanism of Action

The mechanism of action of 4-Decylbenzeneboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylbenzeneboronic acid
  • 4-Butylbenzeneboronic acid

Comparison: 4-Decylbenzeneboronic acid is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic interactions or specific steric effects .

Properties

IUPAC Name

(4-decylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14,18-19H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFXNMCQHXLWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCCCCCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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